molecular formula C15H9N3O2S B2535772 2-(3-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole CAS No. 79889-59-1

2-(3-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole

Katalognummer B2535772
CAS-Nummer: 79889-59-1
Molekulargewicht: 295.32
InChI-Schlüssel: WUTCLFXGLBVBRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole is a complex organic compound with the linear formula C15H9N3O2S . It is a member of the imidazo[2,1-b][1,3]benzothiazole class of compounds, which are known for their diverse bioactivities .


Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]benzothiazoles, including this compound, has been a subject of research interest. A highly efficient catalyst-free microwave-assisted procedure for synthesizing these compounds has been developed . This method provides rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an imidazo[2,1-b][1,3]benzothiazole core, which is a fused heterocyclic system containing nitrogen and sulfur atoms .

Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation of Imaging Agents

A series of (11)C-labeled imidazo[2,1-b]benzothiazoles (IBTs) were synthesized to serve as PET tracers for cerebral β-amyloid (Aβ) deposits in patients with Alzheimer's Disease (AD). These compounds displayed a high binding affinity for Aβ plaques and demonstrated significant potential as imaging agents for high-sensitivity detection of Aβ plaques in AD models. The compounds also showed rapid clearance from normal brain tissue and high metabolic stability, making them promising candidates for PET imaging of Aβ plaques in AD patients (Yousefi et al., 2011), (Yousefi et al., 2011).

Novel PET Imaging Agents

The synthesis and evaluation of 18F-labeled 2-phenylbenzothiazoles as PET imaging agents for amyloid plaques in Alzheimer's disease have been studied. These compounds showed high initial brain uptake and rapid washout in normal mice and presented themselves as potential candidates for Abeta plaque imaging in AD patients, aiding in early diagnosis and treatment follow-up (Serdons et al., 2009).

Zukünftige Richtungen

The future directions for the study of 2-(3-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole could include further exploration of its bioactivities, development of more efficient synthesis methods, and investigation of its physical and chemical properties .

Eigenschaften

IUPAC Name

2-(3-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O2S/c19-18(20)11-5-3-4-10(8-11)12-9-17-13-6-1-2-7-14(13)21-15(17)16-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTCLFXGLBVBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C=C(N=C3S2)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79889-59-1
Record name 2-(3-NITROPHENYL)IMIDAZO(2,1-B)(1,3)BENZOTHIAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.